molecular formula C11H12O2S2 B2965911 3-[(4-methylphenyl)sulfanyl]-2,5-dihydro-1lambda6-thiophene-1,1-dione CAS No. 32140-61-7

3-[(4-methylphenyl)sulfanyl]-2,5-dihydro-1lambda6-thiophene-1,1-dione

Cat. No.: B2965911
CAS No.: 32140-61-7
M. Wt: 240.34
InChI Key: ADBQTBMQSNUQBA-UHFFFAOYSA-N
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Description

3-[(4-methylphenyl)sulfanyl]-2,5-dihydro-1lambda6-thiophene-1,1-dione is a sulfur-containing heterocyclic compound It is characterized by the presence of a thiophene ring substituted with a 4-methylphenylsulfanyl group and a 1,1-dione functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-methylphenyl)sulfanyl]-2,5-dihydro-1lambda6-thiophene-1,1-dione typically involves the reaction of 4-methylthiophenol with a suitable thiophene precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(4-methylphenyl)sulfanyl]-2,5-dihydro-1lambda6-thiophene-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dione group to a diol.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiophene ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Diols.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

3-[(4-methylphenyl)sulfanyl]-2,5-dihydro-1lambda6-thiophene-1,1-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-[(4-methylphenyl)sulfanyl]-2,5-dihydro-1lambda6-thiophene-1,1-dione involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methylphenyl)sulfanylpropanoic acid
  • 3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-ylsulfanylacetamide

Uniqueness

3-[(4-methylphenyl)sulfanyl]-2,5-dihydro-1lambda6-thiophene-1,1-dione is unique due to its specific combination of a thiophene ring, a 4-methylphenylsulfanyl group, and a 1,1-dione functional group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

3-(4-methylphenyl)sulfanyl-2,5-dihydrothiophene 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2S2/c1-9-2-4-10(5-3-9)14-11-6-7-15(12,13)8-11/h2-6H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADBQTBMQSNUQBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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